REACTION_CXSMILES
|
C[Si]([C:5]#[C:6][C:7]1[CH:16]=[CH:15][C:14]2[C:9](=[CH:10][C:11]([C:17]#[C:18][Si](C)(C)C)=[CH:12][CH:13]=2)[CH:8]=1)(C)C.[OH-].[Na+]>C1COCC1>[C:6]([C:7]1[CH:16]=[CH:15][C:14]2[C:9](=[CH:10][C:11]([C:17]#[CH:18])=[CH:12][CH:13]=2)[CH:8]=1)#[CH:5] |f:1.2|
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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EXTRACTION
|
Details
|
The reaction was extracted with DCM (3×250 ml)
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Type
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DRY_WITH_MATERIAL
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Details
|
dried (MgSO4)
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Type
|
CUSTOM
|
Details
|
The pale yellow crude solid obtained
|
Type
|
CUSTOM
|
Details
|
was purified by flash column chromatography (hexane)
|
Name
|
|
Type
|
product
|
Smiles
|
C(#C)C1=CC2=CC(=CC=C2C=C1)C#C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.24 g | |
YIELD: CALCULATEDPERCENTYIELD | 98% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |